

## Understanding the chemical structure of PHA-793887

Author: BenchChem Technical Support Team. Date: December 2025



# Chemical Identity and Physicochemical Properties

**PHA-793887**, belonging to the chemical class of pyrrolo[3,4-c] pyrazoles, is a synthetic small molecule developed as an anti-cancer agent.[1] Its fundamental chemical and physical characteristics are summarized below.

Table 1: Chemical Identifiers for PHA-793887

| Identifier        | Value                                                                                                              |
|-------------------|--------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide[2][3] |
| CAS Number        | 718630-59-2[4]                                                                                                     |
| Molecular Formula | C19H31N5O2[4][5][6]                                                                                                |
| Molecular Weight  | 361.48 g/mol [4][5][6][7]                                                                                          |
| Canonical SMILES  | CC(C)CC(=O)Nc1c2CN(C(=O)C3CCN(C)CC3)<br>C(C)(C)c2[nH]n1[5][8]                                                      |
| InChl Key         | HUXYBQXJVXOMKX-UHFFFAOYSA-N[5][6]                                                                                  |



Table 2: Physicochemical Properties of PHA-793887

| Property           | Value                                     |
|--------------------|-------------------------------------------|
| Appearance         | White to beige powder                     |
| Solubility         | DMSO: 2 mg/mL (clear solution)[7]         |
| Storage Conditions | Store lyophilized at -20°C, desiccated[8] |
| Purity             | ≥98% (HPLC)                               |

### **Mechanism of Action and Biological Activity**

**PHA-793887** is a pan-CDK inhibitor that competitively binds to the ATP-binding pocket of several cyclin-dependent kinases, crucial regulators of the cell cycle.[4] Its primary activity is against CDK2, CDK5, and CDK7, with potent inhibition observed in the low nanomolar range. [7][9] This inhibition disrupts the cell division cycle, leading to cell-cycle arrest and, at higher concentrations, apoptosis.[4][7][10]

A key downstream effect of CDK inhibition by **PHA-793887** is the prevention of Retinoblastoma (Rb) protein phosphorylation.[4][11] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, blocking the expression of genes required for S-phase entry and DNA synthesis. This leads to an arrest of the cell cycle in the G1 phase.[11] The compound also inhibits the phosphorylation of nucleophosmin (NPM), another CDK2 substrate.[4][10]





PHA-793887 inhibits CDK4/6 and CDK2, preventing Rb phosphorylation.

Active (hypophosphorylated) Rb sequesters E2F, blocking S-phase gene expression and causing G1 arrest.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tandfonline.com [tandfonline.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A first in man, phase I dose-escalation study of PHA-793887, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. abmole.com [abmole.com]
- 10. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CDK inhibitors in cancer therapy, an overview of recent development PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the chemical structure of PHA-793887]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610080#understanding-the-chemical-structure-of-pha-793887]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com